3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
Properties
Molecular Formula |
C24H26ClN3O4 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C24H26ClN3O4/c1-31-21-13-17-7-8-28(23(29)15-18(17)14-22(21)32-2)16-24(30)27-11-9-26(10-12-27)20-5-3-19(25)4-6-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |
InChI Key |
CLZHCWPXZSAHHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the benzazepine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzazepines exhibit significant antidepressant properties. The compound has been studied for its ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that similar compounds could enhance serotonin levels in the brain, suggesting potential use in treating depression .
Anticonvulsant Effects
The anticonvulsant activity of related compounds has been documented extensively. For instance, studies on piperazine derivatives have shown efficacy in various seizure models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways . This suggests that the compound could be beneficial in managing epilepsy and other seizure disorders.
Anxiolytic Properties
Similar compounds have been evaluated for their anxiolytic effects. By influencing the GABA receptor system, these compounds can potentially reduce anxiety levels. The presence of piperazine moieties is often linked to improved anxiolytic activity, making this compound a candidate for further investigation in anxiety disorders .
Antipsychotic Potential
The structural similarities with known antipsychotic agents position this compound as a potential candidate for the treatment of schizophrenia and other psychotic disorders. Research on piperazine-based compounds has indicated their ability to modulate dopaminergic pathways, which are often dysregulated in psychotic conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by binding to serotonin and dopamine receptors. This interaction can influence mood and behavior, making it a candidate for treating psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Piperazine Substituents
Compound from :
- Structure : 3-{2-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Key Differences :
- Substituent : 2-Chlorobenzyl (ortho-Cl) vs. 4-chlorophenyl (para-Cl) on piperazine.
- Electronic Effects : The para-Cl group in the target compound allows for planar interactions with receptors, whereas the ortho-Cl in the analog introduces steric hindrance.
- Flexibility : The benzyl group adds a methylene spacer, increasing side-chain flexibility, which may alter binding kinetics.
- Implications : The para-substituted analog likely exhibits higher receptor selectivity due to reduced steric bulk .
Compounds with Alternative Heterocyclic Cores
Benzo[b][1,4]oxazin-3(4H)-one Derivatives () :
- Example : 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 31’’)
- Key Differences: Core Structure: Oxazinone vs. benzazepinone. Linker: Butyl chain vs. oxoethyl group. Substituents: Lacks methoxy groups, reducing electron-donating effects.
- Implications: The benzazepinone core in the target compound may confer greater conformational rigidity, enhancing receptor binding affinity compared to oxazinone derivatives .
Piperazine-Containing Compounds with Diverse Pharmacophores ()
Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: Core: Triazol-dioxolan vs. benzazepinone. Substituents: Additional triazole and dichlorophenyl groups.
- Implications: The triazole moiety may enhance metabolic stability but reduce CNS penetration compared to the dimethoxybenzazepinone core .
Structural and Physicochemical Data Comparison
Implications for Drug Design
- Para-Substitution : The 4-chlorophenyl group optimizes receptor binding via planar interactions.
- Core Rigidity: Benzazepinone’s fused ring system may improve target selectivity over flexible oxazinone analogs.
- Methoxy Groups : Enhance solubility and modulate electron density for balanced lipophilicity .
References : [1] (Structural analog with 2-chlorobenzyl substituent) [2] (DFT methodology) [6] (Multiwfn analysis) [8] (Piperazine-containing triazol-dioxolan derivatives) [9] (Benzo[b][1,4]oxazin-3(4H)-one synthesis)
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule notable for its potential pharmacological applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 435.9 g/mol. The IUPAC name describes its structural features, including a piperazine moiety and methoxy groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a selective antagonist or modulator at certain receptor sites, including:
- Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in various neurological disorders.
- Serotonin Receptors : Interaction with serotonin receptors may contribute to its anxiolytic and antidepressant effects.
The exact mechanisms involve competitive inhibition or allosteric modulation, leading to altered neurotransmitter levels and signaling pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
1. Antidepressant Activity
Studies suggest that the compound may exhibit antidepressant-like effects in animal models. It has been shown to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
2. Anxiolytic Effects
In behavioral assays, the compound demonstrated significant anxiolytic properties, reducing anxiety-like behaviors in rodents.
3. Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Dopamine D4 Receptor Affinity
A study conducted by researchers evaluated the binding affinity of various derivatives at dopamine receptors. The compound exhibited an IC50 value of approximately 0.057 nM for the D4 receptor, indicating strong selectivity over other receptor subtypes .
Study 2: Behavioral Analysis in Rodents
In a behavioral study assessing anxiety and depression models in rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Study 3: Neuroprotective Effects
Research published in a pharmacological journal highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress in vitro. This was assessed using cell viability assays and markers for apoptosis .
Q & A
Basic Question: What are the key synthetic challenges and analytical methods for confirming the purity of this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the piperazine-4-(4-chlorophenyl) intermediate via nucleophilic substitution or coupling reactions .
- Step 2: Alkylation of the benzazepinone core with the oxoethyl-piperazine moiety under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Step 3: Introduction of methoxy groups at positions 7 and 8 using methylating agents like methyl iodide in the presence of a base .
Analytical Validation:
- Purity: HPLC with UV detection (λ = 254 nm) and a C18 column is used to assess purity (>98%) .
- Structural Confirmation: H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzazepinone ring) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO: 490.15) .
Advanced Question: How can structural modifications to the piperazine or benzazepinone moieties enhance selectivity for target receptors?
Answer:
Modifications can be guided by Structure-Activity Relationship (SAR) studies:
- Piperazine Substitution:
- Replacing the 4-chlorophenyl group with bulkier substituents (e.g., 2,4-dichlorophenyl) may improve affinity for dopamine D/D receptors .
- Introducing sulfonyl groups (e.g., -SO-) enhances metabolic stability .
- Benzazepinone Core:
- Adding electron-withdrawing groups (e.g., nitro) at position 6 increases selectivity for serotonin receptors .
- Varying methoxy group positions (e.g., 6,7-dimethoxy vs. 7,8-dimethoxy) alters pharmacokinetic profiles .
Methodology:
- Computational Docking: Use tools like AutoDock to predict binding modes with receptor crystal structures (e.g., PDB ID: 6CM4 for D receptors) .
- In Vitro Assays: Competitive binding assays (IC determination) against cloned human receptors (e.g., CHO cells expressing D/5-HT) .
Basic Question: What structural features contribute to its pharmacological potential?
Answer:
- Piperazine Ring: Facilitates interactions with G-protein-coupled receptors (GPCRs) via hydrogen bonding and π-π stacking .
- 4-Chlorophenyl Group: Enhances lipophilicity and receptor subtype selectivity (e.g., D over D) .
- Methoxy Groups: Improve blood-brain barrier penetration due to increased lipophilicity .
- Benzazepinone Core: Provides rigidity, stabilizing bioactive conformations .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO), receptor expression levels, or assay conditions (e.g., buffer pH, incubation time) .
- Structural Analogues: Subtle differences in substituents (e.g., methyl vs. ethyl groups) can drastically alter activity .
Resolution Strategies:
- Standardized Protocols: Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for binding assays .
- Comparative Studies: Test the compound and its analogues side-by-side under identical conditions .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Advanced Question: What experimental design principles optimize reaction yields during scale-up synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., temperature, solvent ratio) and reduce batch-to-batch variability .
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), increasing yield by 15–20% .
- In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
Example Workflow:
| Step | Parameter | Optimal Range |
|---|---|---|
| Alkylation | Temperature | 60–70°C |
| Solvent | THF:HO ratio | 4:1 |
| Catalyst | KCO loading | 1.5 equiv |
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
